molecular formula C18H16N4O4S B2777235 5-(2,4-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862975-93-7

5-(2,4-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B2777235
M. Wt: 384.41
InChI Key: HJRRZPOYAGNPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C18H16N4O4S and its molecular weight is 384.41. The purity is usually 95%.
BenchChem offers high-quality 5-(2,4-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,4-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

The compound 5-(2,4-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine, as part of the broader family of 1,3,4-oxadiazole derivatives, has been explored for its potent antimicrobial and anti-proliferative activities. Specifically, derivatives within this chemical family have shown significant in vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. These compounds, notably the piperazinomethyl derivatives, have displayed broad-spectrum antibacterial activities. Additionally, their anti-proliferative activity was evaluated against various human cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer, with compounds showing optimum anti-proliferative activity against these cell lines (L. H. Al-Wahaibi et al., 2021).

Antifungal and DNA Protective Ability

Further research into 1,3,4-thiadiazole compounds, which share structural similarities with the compound of interest, has revealed that some derivatives possess high DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains of bacteria. These findings highlight the potential of such compounds in pharmacology, with implications for their use in chemotherapy drugs to enhance therapy efficacy with minimal cytotoxicity against cancer cells (M. Gür et al., 2020).

Anticancer Evaluation

The exploration of 1,3,4-oxadiazol-2-amine derivatives for anticancer applications has shown promising results, with a series of new derivatives synthesized and tested for their anticancer activity against human cancer cell lines. These studies indicate the potential of these compounds in developing new therapeutic agents for cancer treatment (T. Yakantham et al., 2019).

Nematocidal Activity

Recent studies have also identified novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups with significant nematocidal activity. These compounds showed efficacy against Bursaphelenchus xylophilus, indicating their potential as lead compounds for the development of new nematicides (Dan Liu et al., 2022).

properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-23-10-4-6-12(14(8-10)25-3)16-21-22-17(26-16)20-18-19-13-7-5-11(24-2)9-15(13)27-18/h4-9H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRRZPOYAGNPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

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